

# An In-Depth Technical Guide to Moschamine (N-feruloylserotonin)

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## Compound of Interest

Compound Name: Moschamine

Cat. No.: B1676759

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This technical guide provides a comprehensive overview of **Moschamine**, also known as N-feruloylserotonin, a naturally occurring compound with significant therapeutic potential. This document consolidates key information on its synonyms, chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development.

## Chemical Identity and Synonyms

**Moschamine** is a phenylpropenoic acid amide, an alkaloid, and a polyphenol.[1][2] Chemically, it is an amide formed between serotonin and ferulic acid.[3]

Table 1: Synonyms and Chemical Identifiers

| Category             | Identifier  |
|----------------------|---|
| Preferred IUPAC Name | (2E)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[4][5]   |
| Common Synonyms      | N-feruloylserotonin, Moschamine, (E/Z)-Moschamine[4][5]   |
| Other Chemical Names | ferulic acid serotonin amide, (E)-N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide, TRYPTAMINE, N-FERULOYL[6] |
| CAS Numbers          | 193224-22-5, 68573-23-9[6]  |
| PubChem CID          | 5969616[6]  |
| ChEBI ID             | CHEBI:85158[6]  |
| UNII                 | 2PP8322487[6]   |
| Molecular Formula    | C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> [6]   |
| Molar Mass           | 352.390 g·mol <sup>-1</sup> [4]   |

## Quantitative Biological Activity

**Moschamine** exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 2: Anti-inflammatory and Antioxidant Activity

| Assay   | Target/Model                               | Metric                        | Value                             | Reference(s) |
|---|--|-------------------------------|-----------------------------------|--------------|
| COX-1 Inhibition  | Ovine COX-1                                | % Inhibition @<br>0.1 $\mu$ M | 58%                               | [7]          |
| COX-2 Inhibition  | Human<br>recombinant<br>COX-2              | % Inhibition @<br>0.1 $\mu$ M | 54%                               | [7]          |
| Nitric Oxide (NO)<br>Production                           | LPS-stimulated<br>RAW 264.7<br>macrophages | IC <sub>50</sub>              | 123.14 $\mu$ M                    | [8]          |
| DPPH Radical<br>Scavenging                                | Cell-free                                  | IC <sub>50</sub>              | 6.19 $\mu$ M                      | [2]          |
| Hydroxyl Radical<br>( $\bullet$ OH)<br>Scavenging         | Cell-free                                  | IC <sub>50</sub>              | 1.35 $\mu$ M                      | [2]          |
| Superoxide<br>(O <sub>2</sub> $\bullet^-$ )<br>Scavenging | Cell-free                                  | -                             | >80%<br>scavenging @ 5<br>$\mu$ M | [2]          |
| Beta-secretase-1<br>(BACE1)<br>Inhibition                 | Enzyme assay                               | EC <sub>50</sub>              | 13 $\mu$ M                        | [9]          |

Table 3: Serotonergic and Neuroprotective Activity

| Assay                     | Target/Model                                      | Metric                    | Value   | Reference(s) |
|---------------------------|---|---------------------------|---|--------------|
| cAMP Formation Inhibition | Forskolin-stimulated OK cells (5-HT1 receptors)   | % Inhibition @ 10 $\mu$ M | 25%   | [7]          |
| Neuroprotection           | A $\beta$ <sub>25–35</sub> -treated SH-SY5Y cells | -                         | Significant recovery of cell viability at 1, 2.5, and 5 $\mu$ M | [2]          |

Table 4: Other Activities

| Assay  | Target/Model    | Metric           | Value       | Reference(s) |
|--|-----------------|------------------|-------------|--------------|
| Tyrosinase (Catecholase activity) Inhibition | Mouse B16 cells | IC <sub>50</sub> | 216 $\mu$ M | [8]          |
| Antimelanogenic Activity                     | Mouse B16 cells | IC <sub>50</sub> | 23 $\mu$ M  | [8]          |

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Moschamine**.

## Chemical Synthesis of N-feruloylserotonin

This protocol describes a general method for the chemical synthesis of N-feruloylserotonin.

Materials:

- Serotonin hydrochloride
- Feruloyl N-hydroxysuccinimide ester

- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve serotonin hydrochloride in DMF.
- Add triethylamine to the solution to neutralize the hydrochloride and free the amine group of serotonin.
- In a separate flask, dissolve feruloyl N-hydroxysuccinimide ester in DMF.
- Slowly add the feruloyl N-hydroxysuccinimide ester solution to the serotonin solution with constant stirring at room temperature.
- Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture into ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure N-feruloylserotonin.

- Confirm the structure of the synthesized compound using  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectroscopy.

## Extraction and Isolation from *Carthamus tinctorius* (Safflower) Seeds

This protocol outlines a method for the extraction and purification of **Moschamine** from safflower seeds.

Materials:

- Dried safflower seed meal
- 95% Ethanol
- Petroleum ether
- Ethyl acetate
- n-Butanol
- Hot distilled water
- Rotary evaporator
- High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

- Grind dried safflower seed meal into a fine powder.
- Perform reflux extraction of the powder with 95% ethanol (material-to-liquid ratio of 1:20 g/mL) for three cycles of two hours each.
- Combine the ethanol extracts and concentrate under vacuum to obtain the total ethanol extract.
- Disperse the ethanol extract in hot distilled water.

- Perform sequential liquid-liquid extraction of the aqueous dispersion with petroleum ether, followed by ethyl acetate, and then n-butanol.
- Concentrate the ethyl acetate fraction, which is enriched with N-feruloylserotonin, under vacuum.
- For further purification, subject the concentrated ethyl acetate fraction to High-Speed Counter-Current Chromatography (HSCCC).[\[10\]](#)
  - Two-phase solvent system: A common system is chloroform-methanol-0.1 M HCl (1:1:1, v/v).[\[10\]](#)
  - Stationary phase: Upper phase of the solvent system.[\[10\]](#)
  - Mobile phase: Lower phase of the solvent system.[\[10\]](#)
  - Detection: Monitor the effluent at 310 nm.[\[10\]](#)
- Collect the fractions containing N-feruloylserotonin and confirm their purity by HPLC.[\[10\]](#)

## HPLC Method for Quantification

This protocol describes a reverse-phase HPLC method for the analysis of N-feruloylserotonin.

Instrumentation and Conditions:

- HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.[\[10\]](#)
- Column: Agilent Eclipse XDB-C18 (5  $\mu$ m, 4.6 x 250 mm).[\[10\]](#)
- Mobile Phase: A gradient of methanol and water.
  - 0–15 min: 35–45% methanol[\[11\]](#)
  - 15–30 min: 45–52% methanol[\[11\]](#)
- Flow Rate: 1.0 mL/min[\[11\]](#)
- Column Temperature: 25°C[\[11\]](#)

- Detection Wavelength: 310 nm[11]
- Injection Volume: 5  $\mu$ L[12]

#### Procedure:

- Prepare standard solutions of N-feruloylserotonin in methanol at known concentrations.
- Prepare sample solutions by dissolving the extract or synthesized compound in methanol.
- Filter all solutions through a 0.45  $\mu$ m filter before injection.
- Inject the standard and sample solutions into the HPLC system.
- Identify the N-feruloylserotonin peak in the chromatograms based on the retention time of the standard.
- Quantify the amount of N-feruloylserotonin in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

## In Vitro COX-1 and COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2.

#### Materials:

- Recombinant human COX-1 and COX-2 enzymes
- COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
- COX Cofactor (e.g., Hematin)
- Arachidonic acid (substrate)
- **Moschamine** (test inhibitor)
- Celecoxib (positive control for COX-2 inhibition)



- 96-well plate
- Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

- Prepare a reaction mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.
- In designated wells, add the test inhibitor (**Moschamine**) at various concentrations.
- In control wells, add the vehicle (e.g., DMSO) for 100% activity and a known inhibitor (e.g., Celecoxib) for the inhibitor control.
- Add the COX-1 or COX-2 enzyme to all wells except the background control wells.
- Pre-incubate the plate at 25°C for 10-15 minutes.
- Initiate the reaction by adding arachidonic acid solution to all wells.
- Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
- Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).
- Determine the percent inhibition for each concentration of **Moschamine** relative to the vehicle control.
- Calculate the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## Forskolin-Stimulated cAMP Inhibition Assay (5-HT<sub>1A</sub> Receptor)

This assay measures the ability of **Moschamine** to inhibit cAMP production stimulated by forskolin, indicating an interaction with Gi-coupled receptors like the 5-HT<sub>1A</sub> receptor.

Materials:

- Cells expressing the human 5-HT<sub>1A</sub> receptor (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium
- Assay buffer (e.g., HBSS with HEPES and BSA)
- **Moschamine** (test compound)
- Forskolin
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- 96-well plate

#### Procedure:

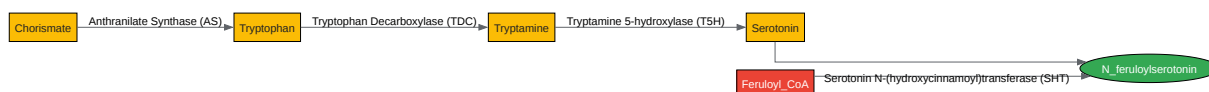
- Plate the 5-HT<sub>1A</sub> receptor-expressing cells in a 96-well plate and incubate overnight.
- Remove the culture medium and wash the cells with assay buffer.
- Pre-incubate the cells with various concentrations of **Moschamine** for 15-30 minutes.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Incubate for a specified time (e.g., 30 minutes) to allow for the inhibition of cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Generate dose-response curves and calculate the EC<sub>50</sub> or IC<sub>50</sub> value for **Moschamine's** inhibition of forskolin-stimulated cAMP production.

## Signaling Pathways and Mechanisms of Action

**Moschamine** exerts its biological effects through the modulation of several key signaling pathways.

## Biosynthesis of N-feruloylserotonin

The biosynthesis of N-feruloylserotonin in plants begins with the amino acid tryptophan.

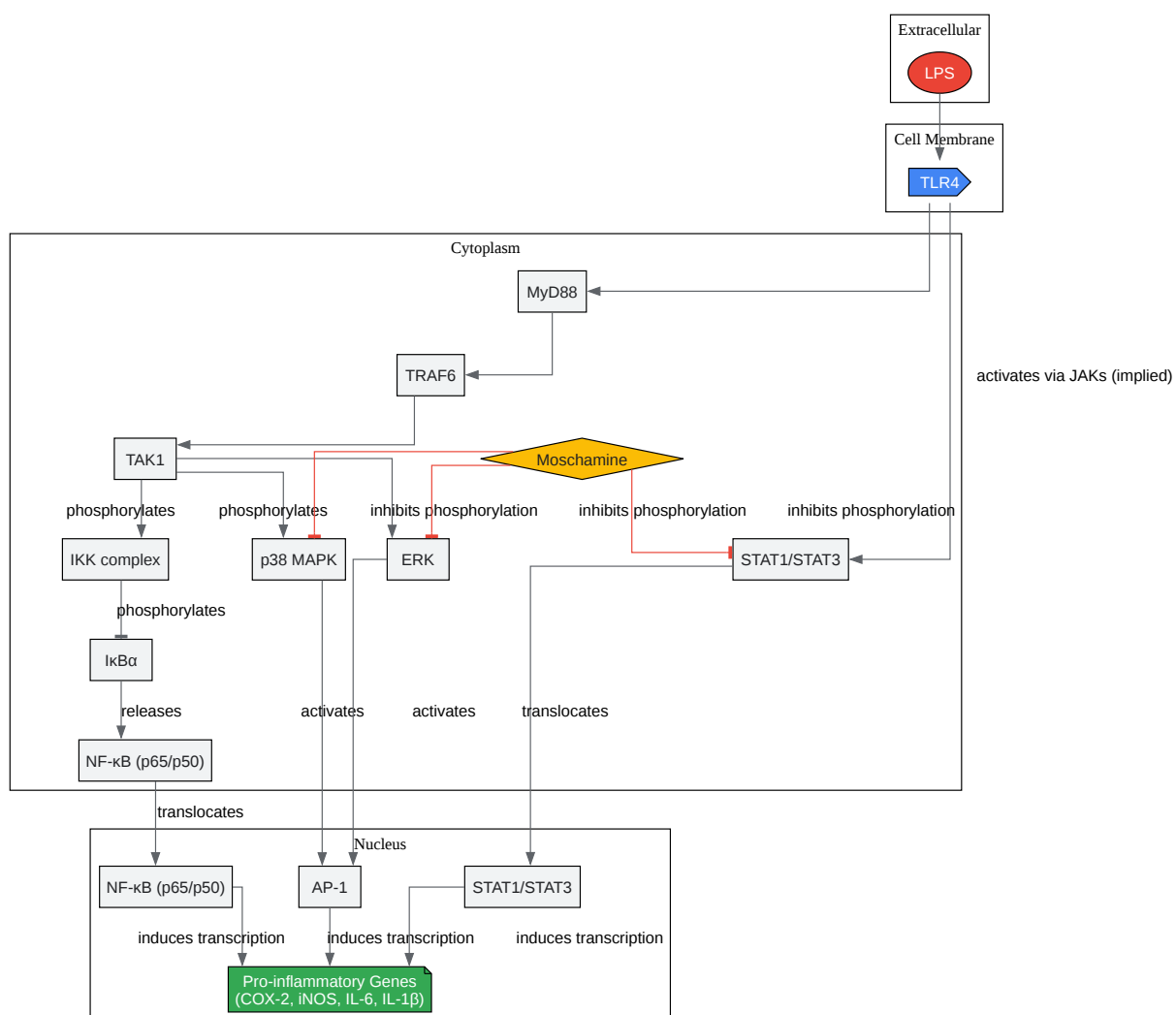


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Caption: Biosynthesis pathway of N-feruloylserotonin in plants.

## Anti-inflammatory Signaling

**Moschamine**'s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling cascades, primarily in response to stimuli like lipopolysaccharide (LPS).

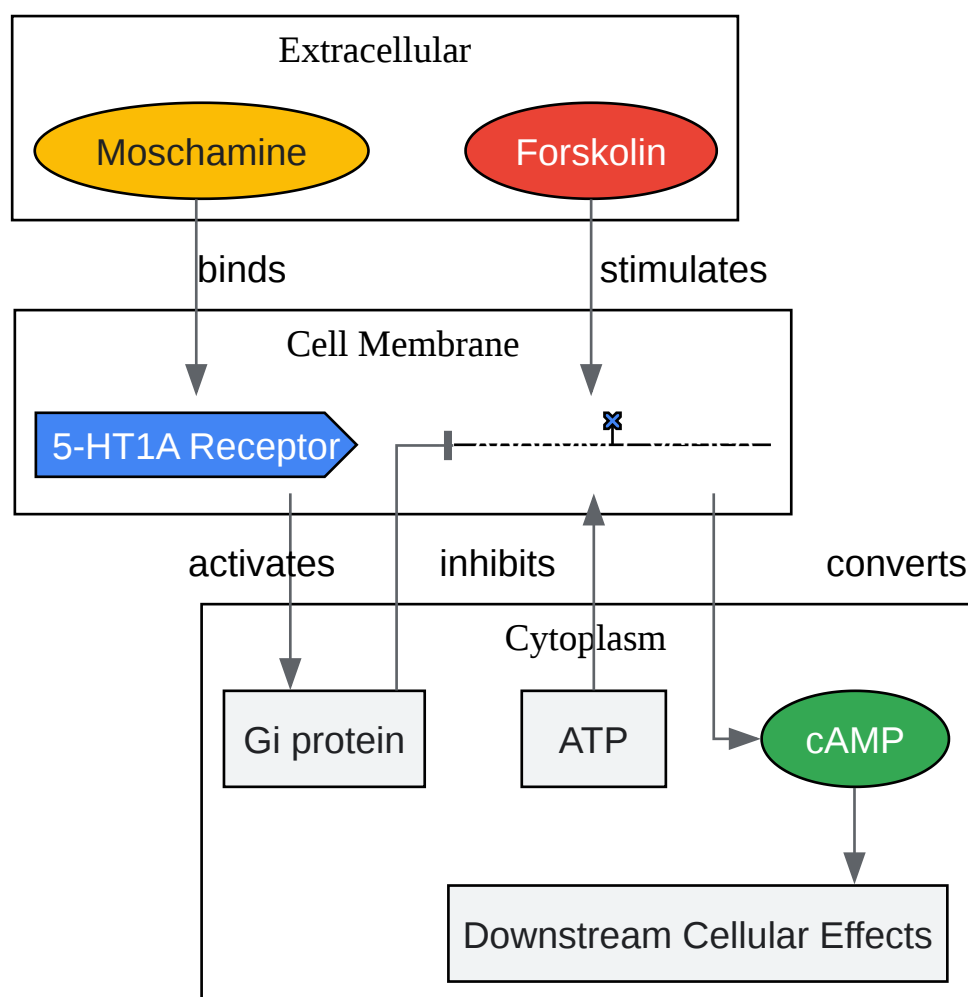


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Caption: **Moschamine's** inhibition of pro-inflammatory signaling pathways.

## Serotonergic Activity

**Moschamine** interacts with the serotonergic system, specifically with 5-HT<sub>1</sub> receptors, which are Gi-coupled. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.



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Caption: **Moschamine's** inhibitory effect on cAMP production via 5-HT<sub>1A</sub> receptors.

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